molecular formula C22H21BrClN3O4 B13368856 Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate

Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate

Cat. No.: B13368856
M. Wt: 506.8 g/mol
InChI Key: TXCNUXVXAYESPK-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate involves multiple steps, including the formation of the benzo[5,6]cyclohepta[1,2-b]pyridine core, followed by the introduction of the bromo, chloro, and nitro substituents. The final step involves the esterification of the piperidine carboxylate group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromo and chloro substituents can be replaced by hydrogen atoms through catalytic hydrogenation.

    Substitution: The bromo and chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and specific catalysts for oxidation reactions. The conditions vary depending on the desired reaction and the stability of the compound under those conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromo group could yield a variety of substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with specific receptors or enzymes, altering their activity. The molecular targets and pathways involved would need to be identified through further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of benzo[5,6]cyclohepta[1,2-b]pyridine, such as those with different substituents on the aromatic ring or different ester groups on the piperidine ring.

Uniqueness

The uniqueness of Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate lies in its specific combination of functional groups, which could confer unique properties and activities compared to other similar compounds .

Properties

Molecular Formula

C22H21BrClN3O4

Molecular Weight

506.8 g/mol

IUPAC Name

ethyl 4-(6-bromo-13-chloro-14-nitro-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylidene)piperidine-1-carboxylate

InChI

InChI=1S/C22H21BrClN3O4/c1-2-31-22(28)26-7-5-13(6-8-26)20-17-11-19(27(29)30)18(24)10-14(17)3-4-15-9-16(23)12-25-21(15)20/h9-12H,2-8H2,1H3

InChI Key

TXCNUXVXAYESPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=CC(=C(C=C3CCC4=C2N=CC(=C4)Br)Cl)[N+](=O)[O-])CC1

Origin of Product

United States

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